Ferric arsenite

Description

Properties

CAS No. |

63989-69-5 |

|---|---|

Molecular Formula |

As2Fe2O6.Fe2O3. 5H2O AsFeH13O9+ |

Molecular Weight |

287.86 g/mol |

IUPAC Name |

arsorous acid;iron(3+);oxygen(2-);pentahydrate |

InChI |

InChI=1S/AsH3O3.Fe.5H2O.O/c2-1(3)4;;;;;;;/h2-4H;;5*1H2;/q;+3;;;;;;-2 |

InChI Key |

FBOFDHMZEDHPPP-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-2].O[As](O)O.[Fe+3] |

Canonical SMILES |

O.O.O.O.O.[O-2].O[As](O)O.[Fe+3] |

Other CAS No. |

63989-69-5 |

physical_description |

Ferric arsenite appears as a yellow-brown powder. Insoluble in water. Toxic by ingestion and inhalation and is a strong irritant. It is used in medicines. BROWN POWDER. |

solubility |

Solubility in water: none |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of ferric arsenite

For Researchers, Scientists, and Drug Development Professionals

Abstract

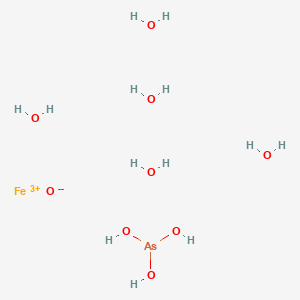

Ferric arsenite, an inorganic compound containing iron in the +3 oxidation state and the arsenite anion (AsO₃³⁻), is a substance of significant interest in toxicological and environmental research. Its relevance also extends to historical medicinal applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a comprehensive analysis of its biological interactions and toxicological profile. Particular emphasis is placed on the molecular signaling pathways affected by arsenite, the active toxic component of this compound. This document is intended to serve as a crucial resource for professionals in research, drug development, and environmental science.

Introduction

This compound is a compound that has garnered attention for its toxicological properties, which are primarily attributed to the arsenite (As(III)) ion. Historically, arsenic compounds have been used in various applications, from pesticides to pharmaceuticals. Understanding the fundamental properties and biological interactions of specific arsenical compounds like this compound is critical for assessing their environmental impact, toxicological risk, and potential therapeutic applications. This guide aims to consolidate the available scientific information on this compound, presenting it in a structured and accessible format for the scientific community.

A crucial distinction must be made between this compound (containing As(III)) and ferric arsenate (containing As(V)). Arsenite is generally considered more toxic than arsenate due to its higher affinity for sulfhydryl groups in proteins, leading to more significant disruption of cellular processes.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some data in the literature is inconsistent or incomplete, often due to the compound's amorphous nature and the tendency to confuse it with ferric arsenate.

| Property | Data |

| Molecular Formula | Anhydrous: FeAsO₃ Pentahydrate: FeAsO₃·5H₂O (more common form)[1] |

| Molecular Weight | Anhydrous: 178.76 g/mol [2] Pentahydrate: 287.86 g/mol [1][3] |

| Appearance | Yellow-brown or brownish-yellow powder[2][3] |

| Solubility | Insoluble in water.[2][3] Soluble in acids.[2][4] |

| Melting Point | Decomposes upon heating.[2] |

| Boiling Point | Not applicable; decomposes. |

| Density | Data not available for this compound. For comparison, the density of ferric arsenate is reported as 3.18 g/cm³.[5] |

| Stability | Stable under normal conditions. Decomposes upon heating to produce corrosive and/or toxic fumes.[2][3] |

| Synonyms | Iron (III) arsenite, Iron arsenite oxide (Fe₂(AsO₃)₂O₃), pentahydrate, Basic this compound[1] |

| CAS Number | 63989-69-5[1] |

Experimental Protocols

Synthesis of this compound by Co-Precipitation

This protocol describes a general method for synthesizing this compound via co-precipitation of a ferric salt with an arsenite solution.

Materials:

-

Ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O)

-

Sodium arsenite (NaAsO₂)

-

Sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) for pH adjustment

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare a solution of the ferric salt (e.g., 0.1 M FeCl₃) in deionized water.

-

Prepare a solution of sodium arsenite (e.g., 0.1 M NaAsO₂) in deionized water.

-

With vigorous stirring, slowly add the sodium arsenite solution to the ferric salt solution.

-

Monitor the pH of the mixture and adjust it to a range of 6-8 using NaOH or NH₄OH. This pH range promotes the formation of ferric hydroxide, which co-precipitates with the this compound.[1]

-

Continue stirring the mixture at room temperature for several hours to allow for complete precipitation and equilibration.

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Dry the resulting this compound powder in a drying oven at a low temperature (e.g., 60°C) to avoid decomposition.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization Methods

XRD is used to determine the crystalline structure of the synthesized material. Amorphous materials, like this compound is often reported to be, will produce broad, diffuse peaks rather than sharp, well-defined ones.

Typical Experimental Parameters:

-

Instrument: Powder X-ray diffractometer

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Scan Range (2θ): 10-80°

-

Scan Speed: 1-2°/min

-

Sample Preparation: A thin layer of the powdered sample is mounted on a sample holder.

FTIR spectroscopy is employed to identify the functional groups present in the compound.

Typical Experimental Parameters:

-

Instrument: FTIR spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Sample Preparation: The sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film.

-

Key Bands: Look for characteristic bands for As-O and Fe-O stretching and bending vibrations. For instance, bands around 780 cm⁻¹ can be attributed to As(III)-O stretching vibrations.[6]

ICP-MS is a highly sensitive technique used to determine the elemental composition of the synthesized this compound, confirming the iron to arsenic ratio.

Typical Experimental Parameters:

-

Digestion: A known mass of the this compound sample is digested in a strong acid mixture (e.g., nitric acid and hydrochloric acid) using a microwave digester to bring the elements into solution.

-

Analysis: The digested sample is diluted and introduced into the ICP-MS. The instrument is calibrated with certified standards for iron and arsenic.

-

Data Acquisition: The instrument measures the mass-to-charge ratio of the ions produced in the plasma, allowing for the quantification of iron and arsenic concentrations.

Biological Interactions and Toxicological Profile

The toxicity of this compound is primarily mediated by the arsenite (As(III)) ion. Once ingested or absorbed, this compound can dissociate, releasing arsenite into the biological system.

Cellular Uptake

The cellular uptake of arsenite is a critical step in its toxicity. While ferric iron has its own transport mechanisms, the primary drivers of arsenite toxicity are its entry into the cell.[7] Arsenite, being a neutral molecule at physiological pH (as arsenous acid, H₃AsO₃), is primarily taken up by aquaglyceroporins, particularly AQP7 and AQP9.[8] There is also evidence for the involvement of glucose transporters (GLUTs) in arsenite uptake.[8] In contrast, arsenate (As(V)) uptake is mediated by phosphate (B84403) transporters.[9]

Diagram of Arsenite Cellular Uptake:

Caption: Major cellular uptake pathways for arsenite.

Molecular Mechanism of Toxicity: Protein Binding

The primary mechanism of arsenite toxicity is its high affinity for sulfhydryl (-SH) groups in cysteine residues of proteins.[10] This binding can lead to the inactivation of critical enzymes and disruption of protein structure and function. Trivalent arsenicals can form stable complexes with both single and multiple cysteine residues.[10]

Diagram of Arsenite-Protein Interaction:

Caption: Mechanism of arsenite-induced protein inactivation.

Signaling Pathways Affected by Arsenite

Arsenite exposure triggers a complex array of cellular signaling pathways, often in a dose-dependent manner. These pathways are involved in cell proliferation, apoptosis, and stress responses.

Arsenite is a potent activator of several MAPK pathways.

-

Extracellular signal-Regulated Kinase (ERK) Pathway: Low concentrations of arsenite have been shown to stimulate the ERK pathway, which is associated with cell proliferation. This may contribute to the carcinogenic effects of chronic low-dose arsenic exposure.

-

c-Jun N-terminal Kinase (JNK) and p38 MAPK Pathways: Higher concentrations of arsenite tend to activate the JNK and p38 MAPK pathways, which are involved in stress responses and apoptosis. This dual effect highlights the dose-dependent nature of arsenite toxicity.

References

- 1. This compound | 63989-69-5 | Benchchem [benchchem.com]

- 2. This compound | 63989-69-5 [chemicalbook.com]

- 3. This compound | AsFeH13O9+ | CID 62222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cellular uptake of trivalent arsenite and pentavalent arsenate in KB cells cultured in phosphate-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Ferric Arsenite from Ferric Chloride and Sodium Arsenite

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of ferric arsenite, a compound of interest in various scientific fields, including environmental remediation and potentially pharmaceutical applications. The primary focus of this document is the precipitation method involving the reaction of ferric chloride (FeCl₃) with sodium arsenite (NaAsO₂). This guide details the underlying chemistry, a specific experimental protocol for the synthesis of a this compound hydroxychloride, and methods for its characterization.

Introduction

This compound is an inorganic compound containing iron in the +3 oxidation state and the arsenite ion (AsO₃³⁻). Its synthesis is primarily achieved through chemical precipitation from aqueous solutions containing ferric salts and a source of arsenite ions. The precise composition and structure of the resulting precipitate can vary depending on the reaction conditions, including pH, temperature, and the molar ratio of the reactants. The products can range from simple this compound (FeAsO₃), which can exist in hydrated forms such as FeAsO₃·5H₂O, to more complex basic salts.

This guide will focus on a reproducible synthesis of a specific, crystalline this compound hydroxychloride, providing a solid foundation for further research and development.

Chemical Background and Reaction Pathway

The synthesis of this compound from ferric chloride and sodium arsenite is a precipitation reaction. In solution, ferric chloride dissociates into ferric ions (Fe³⁺) and chloride ions (Cl⁻), while sodium arsenite provides arsenite ions (AsO₃³⁻). The ferric and arsenite ions then react to form an insoluble this compound precipitate.

The general, unbalanced equation for this reaction is:

FeCl₃(aq) + Na₃AsO₃(aq) → FeAsO₃(s) + NaCl(aq)

However, the reaction is highly dependent on pH. Under acidic conditions, which are often favored for this synthesis, the formation of more complex structures, such as this compound hydroxychloride, can occur. One such compound has been identified with the formula Fe₅(AsO₃)₃Cl₂(OH)₄·5H₂O.[1] The formation of this compound involves the incorporation of chloride and hydroxide (B78521) ions into the crystal lattice.

Below is a diagram illustrating the conceptual pathway of this precipitation reaction.

Caption: Conceptual Reaction Pathway for this compound Synthesis.

Experimental Protocol: Synthesis of this compound Hydroxychloride

This section provides a detailed methodology for the synthesis of this compound hydroxychloride (Fe₅(AsO₃)₃Cl₂(OH)₄·5H₂O), based on reported successful syntheses.[1]

Materials and Reagents

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium arsenite (NaAsO₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Equipment

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

pH meter

-

Reaction vessel

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of ferric chloride (e.g., 1 M) by dissolving the appropriate amount of FeCl₃·6H₂O in deionized water.

-

Prepare a stock solution of sodium arsenite (e.g., 1 M) by dissolving the appropriate amount of NaAsO₂ in deionized water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the ferric chloride and sodium arsenite stock solutions to achieve a final Fe(III)/As(III) molar ratio of approximately 1.7.[1]

-

Dilute the mixture with deionized water to the desired final volume.

-

-

pH Adjustment and Precipitation:

-

Slowly add sodium hydroxide solution (e.g., 1 M) dropwise to the stirred reaction mixture to neutralize it and raise the pH to 2.3.[1] Use a pH meter to monitor the pH closely. If the pH overshoots, it can be adjusted back with dilute hydrochloric acid.

-

A yellow precipitate will begin to form as the pH is adjusted.[1]

-

-

Reaction Time and Aging:

-

Allow the reaction to proceed for 3 days under continuous stirring at room temperature.[1] This aging period is crucial for the formation of a crystalline product.

-

-

Isolation and Purification of the Product:

-

After the 3-day reaction period, stop the stirring and allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.

-

Dry the purified precipitate in a drying oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis process.

Caption: Experimental Workflow for this compound Synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound hydroxychloride.

| Parameter | Value | Reference |

| Fe(III)/As(III) Molar Ratio | ~1.7 | [1] |

| Reaction pH | 2.3 | [1] |

| Reaction Time | 3 days | [1] |

Note: The theoretical and experimental yields will depend on the starting quantities of the reactants. It is recommended to calculate the theoretical yield based on the limiting reagent and determine the experimental yield by weighing the final dried product.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following techniques are recommended:

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectrometer (SEM-EDS): To observe the morphology of the precipitate and determine its elemental composition.[1]

-

X-ray Diffraction (XRD): To determine the crystalline structure of the product.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the compound. For this compound hydroxychloride, characteristic bands for Fe-O, As(III)-O-Fe, or As(III)-O bending/stretching vibrations are expected around 628 and 964 cm⁻¹.[1]

-

Raman Spectroscopy: To further probe the vibrational modes of the compound. For the hydroxychloride form, Raman bands are expected around 448, 610, and 961 cm⁻¹.[1]

-

Thermogravimetric (TG) Analysis: To study the thermal decomposition of the compound and determine the content of hydrated water.[1]

The following table summarizes the expected characterization data for this compound hydroxychloride.

| Characterization Technique | Expected Results | Reference |

| SEM | Plate-shaped solid | [1] |

| XRD | Crystalline pattern distinct from tooeleite | [1] |

| FT-IR | Bands at ~628 cm⁻¹ and ~964 cm⁻¹ | [1] |

| Raman Spectroscopy | Bands at ~448 cm⁻¹, ~610 cm⁻¹, and ~961 cm⁻¹ | [1] |

| TG Analysis | Weight loss corresponding to the loss of 5H₂O and dehydroxylation | [1] |

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, with a specific focus on the preparation of this compound hydroxychloride from ferric chloride and sodium arsenite. By carefully controlling the experimental parameters, particularly the Fe/As molar ratio and pH, a well-defined crystalline product can be obtained. The characterization techniques outlined are essential for verifying the successful synthesis of the target compound. This guide serves as a valuable resource for researchers and professionals working on the development and application of arsenic-containing compounds.

References

An In-depth Technical Guide to Ferric Arsenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric arsenite, including its chemical identity, physicochemical properties, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties and biological effects of arsenic-containing compounds and their interactions with iron.

Chemical Identification and Properties

This compound is an inorganic compound of iron and arsenic. It is described as a brownish-yellow powder that is insoluble in water but soluble in acids[1][2]. Due to its variable composition, it is often considered a basic salt[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 63989-69-5[1] |

| IUPAC Name | arsorous acid;iron(3+);oxygen(2-);pentahydrate |

| Molecular Formula | AsFeO₃ (anhydrous) |

| Synonyms | Iron(III) arsenite, this compound, arsorous acid, iron(3+), oxygen(2-), pentahydrate[1] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Notes |

| Appearance | Brownish-yellow powder[1] | |

| Water Solubility | Insoluble[1][2] | |

| Acid Solubility | Soluble[1] | |

| Log Ksp (Ferric Arsenate) | -23.0 ± 0.3 (amorphous) to -25.83 ± 0.07 (crystalline)[3] | Solubility product for ferric arsenate (FeAsO₄) is provided as a proxy due to the lack of available data for this compound. This indicates very low solubility. |

| Gibbs Free Energy of Reaction (Arsenate Adsorption on Ferric Hydroxides) | -21 to -58 kJ/mol (Physical Adsorption)[4] | This data for arsenate adsorption on ferric hydroxides suggests a spontaneous interaction. |

Synthesis and Preparation

While the direct synthesis of crystalline this compound is not widely documented in recent literature, related compounds such as arsenite-bearing ferrihydrite can be prepared through co-precipitation. This method is relevant for studying the interactions between arsenite and ferric iron in environmental and biological systems.

Experimental Protocol 1: Co-precipitation of Arsenite with Ferric Iron

This protocol describes the preparation of As(III)-bearing ferrihydrite, a substance analogous to amorphous this compound.

Objective: To synthesize a co-precipitate of ferric iron and arsenite.

Materials:

-

Sodium arsenite (NaAsO₂)

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Deionized water

-

pH meter

Procedure:

-

Prepare a stock solution of sodium arsenite (e.g., 1000 mg/L As).

-

Prepare a stock solution of iron(III) nitrate (e.g., 0.1 M).

-

In a reaction vessel, add a specific volume of deionized water.

-

With continuous stirring, add the desired volume of the iron(III) nitrate stock solution.

-

Add the required volume of the sodium arsenite stock solution to achieve the target As/Fe molar ratio.

-

Slowly add NaOH solution dropwise to the mixture while continuously monitoring the pH. Adjust the pH to the desired level (e.g., pH 7-8) to induce the co-precipitation of ferric hydroxide and arsenite.

-

Allow the suspension to age for a specified period (e.g., 2 hours) with gentle stirring.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted ions.

-

Dry the resulting solid (e.g., by freeze-drying or in a desiccator) for further analysis.

Toxicological Profile and Mechanisms of Action

The toxicity of this compound is primarily attributed to the arsenite (As(III)) component. Arsenic is a known human carcinogen and toxicant, and its interaction with iron is crucial to its mechanism of toxicity. The primary mechanisms include the induction of oxidative stress and a form of iron-dependent cell death called ferroptosis.

3.1. Arsenite-Induced Oxidative Stress

Arsenite exposure leads to an imbalance in the cellular redox state by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants like glutathione. This oxidative stress can damage DNA, proteins, and lipids, contributing to cellular dysfunction and carcinogenesis.

References

The Elusive Solubility of Ferric Arsenite: A Technical Guide for Researchers

For inquiries, please contact: [Contact Information]

Abstract

This technical guide provides a comprehensive overview of the solubility of ferric arsenite (FeAsO₃) in aqueous solutions. While qualitatively described as insoluble in water, a definitive solubility product constant (Ksp) for this compound is not well-documented in publicly available literature. This guide addresses this knowledge gap by summarizing the existing qualitative data, outlining the key factors influencing its solubility, and providing detailed experimental protocols for its determination. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a deeper understanding of the aqueous behavior of this compound.

Introduction

This compound, a compound containing iron in the +3 oxidation state and arsenic as arsenite (As(III)), is of significant interest in various scientific fields, including environmental remediation and potentially in pharmacology. Its formation as a precipitate is a key process in the removal of arsenic from contaminated water sources.[1] Despite its importance, the quantitative aspects of its solubility in aqueous solutions remain largely uncharacterized, in stark contrast to its oxidized counterpart, ferric arsenate (FeAsO₄).

This guide aims to equip researchers with the necessary information to understand and experimentally determine the solubility of this compound.

Physicochemical Properties of this compound

This compound typically appears as a yellow-brown powder.[2][3][4][5][6] Its chemical formula is FeAsO₃, and it can also exist in a hydrated form, FeAsO₃·5H₂O.[1] While generally considered insoluble in water, it is known to be soluble in acidic solutions.[3][4]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Water | Insoluble / Sparingly Soluble[2][3][4][5][6] |

| Acids | Soluble[3][4] |

Factors Influencing this compound Solubility

The solubility of this compound is not a static value and is influenced by several environmental factors:

-

pH: The most critical factor governing the solubility of this compound is the pH of the aqueous solution. Its solubility significantly increases in acidic conditions. This is a crucial consideration in both environmental and biological systems.

-

Presence of Other Ions: The common ion effect and the formation of complex ions can alter the solubility of this compound. The presence of other cations and anions in the solution can lead to the formation of different solid phases or soluble complexes.

-

Temperature: As with most dissolution processes, temperature can affect the solubility of this compound.

-

Redox Potential: The oxidation state of arsenic is critical. Changes in the redox potential of the solution can lead to the oxidation of arsenite (As(III)) to the less soluble arsenate (As(V)), which readily precipitates as ferric arsenate.

Experimental Determination of this compound Solubility

Given the absence of a well-established Ksp value, researchers must often determine the solubility of this compound experimentally. The following sections provide detailed protocols for this purpose.

Synthesis of this compound

A prerequisite for any solubility study is the synthesis of a pure this compound precipitate. A common method is through controlled precipitation:

Protocol 1: Synthesis of this compound by Precipitation

-

Reagents:

-

Ferric chloride (FeCl₃) solution (e.g., 0.1 M)

-

Sodium arsenite (NaAsO₂) solution (e.g., 0.1 M)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.

-

-

Procedure:

-

Slowly add the sodium arsenite solution to the ferric chloride solution under constant stirring.

-

Monitor the pH of the solution and maintain it within a controlled range (e.g., pH 6-7) by adding HCl or NaOH as needed.

-

Allow the resulting yellow-brown precipitate to age in the solution for a set period (e.g., 24 hours) to ensure the formation of a stable solid phase.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water to remove any soluble impurities.

-

Dry the purified this compound precipitate at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using techniques such as X-ray diffraction (XRD) and elemental analysis.

-

References

- 1. Determination of total arsenic content in water by atomic absorption spectroscopy (AAS) using vapour generation assembly (VGA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of Iron-Arsenic Compounds: A Focus on Ferric Arsenate Formation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermodynamic properties pertinent to the formation of iron-arsenic compounds. While the initial focus of inquiry was on ferric arsenite (Fe(III) arsenite, with arsenic in the +3 oxidation state), a comprehensive review of the available scientific literature reveals a significant scarcity of thermodynamic data—specifically enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of formation—for this compound. In contrast, a more extensive body of research exists for ferric arsenate compounds (Fe(III) arsenate, with arsenic in the +5 oxidation state), which are more commonly studied due to their environmental relevance in arsenic immobilization.

This guide, therefore, provides a detailed overview of the thermodynamic properties of various ferric arsenate compounds, presenting the most robust and actionable data for researchers in this field. The distinction between arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻) is crucial, as the oxidation state of arsenic profoundly influences the chemical behavior and stability of its compounds.

Thermodynamic Data for Ferric Arsenate Formation

The formation of crystalline ferric arsenate minerals is a key process in controlling the environmental fate of arsenic. The thermodynamic stability of these phases dictates their long-term effectiveness in sequestering arsenic. The following tables summarize the available quantitative thermodynamic data for several key ferric arsenate compounds.

Table 1: Thermodynamic Properties of Arseniosiderite

Arseniosiderite is a calcium-iron arsenate mineral. The following data corresponds to a synthetic arseniosiderite with the specified composition.

| Thermodynamic Property | Value | Composition | Reference |

| Enthalpy of Formation (ΔHf°) | -1950.3 ± 3.1 kJ/mol | Ca₀.₆₆₃Fe₁.₀₉₃(AsO₄)(OH)₁.₆₀₅·0.827H₂O | [1][2][3] |

| Standard Entropy (S°) | 237.4 ± 4.4 J/(mol·K) | Ca₀.₆₆₃Fe₁.₀₉₃(AsO₄)(OH)₁.₆₀₅·0.827H₂O | [1][2][3] |

| Gibbs Free Energy of Formation (ΔGf°) | -1733 ± 3.4 kJ/mol | Ca₀.₆₆₃Fe₁.₀₉₃(AsO₄)(OH)₁.₆₀₅·0.827H₂O | [1][2][3] |

Table 2: Thermodynamic Properties of Kaatialaite

Kaatialaite is a rare ferric arsenate that precipitates from strongly acidic solutions.

| Thermodynamic Property | Value | Composition | Reference |

| Enthalpy of Formation (ΔHf°) | -4223.3 ± 7.4 kJ/mol | Fe[AsO₂(OH)₂]₃·5H₂O | [4] |

| Standard Entropy (S°) | 559 ± 9 J/(mol·K) | Fe[AsO₂(OH)₂]₃·5H₂O | [4] |

| Gibbs Free Energy of Formation (ΔGf°) | -3518.4 ± 7.9 kJ/mol | Fe[AsO₂(OH)₂]₃·5H₂O | [4] |

Experimental Protocols for Ferric Arsenate Synthesis

The synthesis of ferric arsenate compounds under controlled laboratory conditions is essential for their characterization and for obtaining reliable thermodynamic data. Below are detailed methodologies for the synthesis of arseniosiderite and other related phases.

Batch Synthesis of Arseniosiderite

This protocol describes the formation of arseniosiderite from solutions containing calcium, iron(III), and arsenate.

-

Starting Materials: Solutions with varying molar ratios of Ca, Fe(III), and As(V). For example, solutions containing 1 M of Ca, Fe, and As, and another set with 2 M Ca, 3 M Fe, and 3 M As.[2]

-

pH Conditions: The synthesis is carried out at a range of pH values, typically from 4 to 7.[2]

-

Procedure:

-

The initial solutions are prepared with the desired concentrations of calcium, ferric iron, and arsenate.

-

The pH of the solution is adjusted to the target value.

-

The solutions are aged for extended periods to allow for the formation and crystallization of the products. For instance, synthesis can be carried out for up to 480 hours.[2]

-

The resulting precipitates are collected, washed, and dried.

-

-

Product Characterization: The solid phases are identified and characterized using techniques such as X-ray diffraction (XRD). At pH 5, a mixture of scorodite and arseniosiderite may form, while at pH 6 and 7, arseniosiderite is the predominant product.[2]

Synthesis of Vivianite-Group Arsenates

This protocol is for the synthesis of vivianite-group arsenates, which can include iron-containing members.

-

Starting Solutions: Two separate solutions are prepared.

-

A solution of metal nitrates (e.g., Ni(NO₃)₂ and Co(NO₃)₂) with a total metal concentration of 0.014 M.

-

A solution of Na₂HAsO₄·7H₂O with a concentration of 0.02 M As.

-

-

pH Adjustment: The pH of both solutions is adjusted to 6 using 0.1 M NaOH or HNO₃.[5]

-

Procedure:

-

Both solutions are heated to 80 °C.

-

The arsenate solution (250 mL) is pumped into the metal nitrate (B79036) solution (750 mL) at a rate of 2 mL/min under vigorous stirring.[5]

-

For syntheses involving magnesium, the pH is continuously monitored and maintained between 5.5 and 6.0 by adding dilute NaOH or H₂SO₄.[5]

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and analysis of ferric arsenate compounds.

Caption: Workflow for the batch synthesis of arseniosiderite.

Caption: General workflow for the thermodynamic analysis of ferric arsenate compounds.

Concluding Remarks

The thermodynamic data for ferric arsenate formation are critical for understanding and predicting the long-term stability of arsenic-bearing minerals in various environments. The information presented in this guide, including quantitative data and detailed experimental protocols, serves as a valuable resource for researchers in geochemistry, environmental science, and materials science. While direct thermodynamic data for this compound remains elusive in the current body of literature, the comprehensive data available for ferric arsenates provide a strong foundation for further research into iron-arsenic chemistry. Future studies aimed at determining the thermodynamic properties of this compound would be a valuable contribution to this field.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. researchgate.net [researchgate.net]

- 4. jgeosci.org [jgeosci.org]

- 5. EJM - Thermodynamics of vivianite-group arsenates M3(AsO4)2ââ ââ8H2O (M is Ni, Co, Mg, Zn, Cu) and chemical variability in the natural arsenates of this group [ejm.copernicus.org]

Determining the Crystal Structure of Ferric Arsenite: A Technical Guide

An in-depth technical guide to the crystal structure determination of ferric arsenite is detailed below, intended for researchers, scientists, and professionals in drug development.

The precise determination of the crystal structure of this compound is crucial for understanding its chemical properties, stability, and potential applications, including its relevance in environmental science and toxicology. This guide provides a comprehensive overview of the methodologies employed in elucidating the atomic arrangement of this compound compounds.

Understanding this compound

"this compound" can refer to several compounds with varying stoichiometries and mineralogical names. Research has identified different crystalline and amorphous forms. One specific form is FeAsO3 , which possesses a cubic perovskite structure[1]. Another naturally occurring this compound mineral is karibibite . Additionally, related compounds like the ferric arsenate kamarizaite are often studied using similar techniques, providing valuable procedural insights[2][3]. The molecular formula for iron(III) arsenite is also noted as 2FeAsO3.Fe2O3.5H2O[4].

Experimental Protocols for Crystal Structure Determination

A combination of analytical techniques is essential for the unambiguous determination of a crystal structure.

The initial step involves obtaining a single crystal or a pure polycrystalline powder of the this compound compound. For amorphous ferric arsenate, a common laboratory synthesis involves precipitation from a solution of Fe(III) and As(V)[5]. Crystalline materials like scorodite (a hydrated ferric arsenate) can be produced from arsenic-rich solutions under controlled conditions to prevent the formation of amorphous precipitates[6].

Powder X-ray Diffraction (XRD) is a fundamental technique to identify crystalline phases and to determine lattice parameters. In the study of karibibite, a powdered sample was loaded into a glass capillary and the XRD pattern was collected at the ALBA synchrotron, which provides a high-intensity X-ray source[2].

For very small crystals, as is often the case with natural minerals, electron diffraction tomography (EDT) is a powerful technique. In the case of karibibite, which forms acicular crystals less than 1 μm thick, EDT was instrumental in determining the crystal structure[2].

When larger single crystals are available, single-crystal X-ray diffraction provides the most detailed structural information. For the related compound kamarizaite, the crystal structure was determined from single-crystal intensity data, which allowed for the detection of all atoms, including hydrogen[3].

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is particularly useful for studying the local atomic environment, especially in amorphous or poorly crystalline materials. Studies on amorphous ferric arsenate have used As and Fe K-edge EXAFS to probe the short-range order around arsenic and iron atoms[7].

The diffraction data collected is then used to refine the crystal structure model. Software such as FullProf is used for Rietveld refinement of powder XRD data[2]. This process involves fitting a calculated diffraction pattern to the experimental data to determine atomic positions, lattice parameters, and other structural details.

First-principles calculations, such as those using Density Functional Theory (DFT), are often employed to relax the experimentally determined structure and to verify its stability. For karibibite, the experimentally proposed structure was used as an input for coordinate relaxation using the SIESTA code[2].

Crystallographic Data

The following tables summarize the crystallographic data for two forms of this compound and a related ferric arsenate.

Table 1: Crystallographic Data for FeAsO3

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pm-3m |

| Lattice Parameter (a) | 3.799 Å |

| Fe-O Bond Length | 2.69 Å |

| Data sourced from the Materials Project.[1] |

Table 2: Crystallographic Data for Karibibite

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit-cell Parameters | a = 7.2558(3) Å |

| b = 27.992(1) Å | |

| c = 6.5243(3) Å | |

| Volume / Z | 1325.10(8) ų / 4 |

| Data from the crystal structure determination of karibibite.[2] |

Table 3: Crystallographic Data for Kamarizaite (Ferric Arsenate)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P 1 ¯ |

| Unit-cell Parameters | a = 7.671(2) Å |

| b = 8.040(2) Å | |

| c = 10.180(2) Å | |

| α = 68.31(3)° | |

| β = 75.35(3)° | |

| γ = 63.52(3)° | |

| Volume / Z | 519.3(2) ų / 2 |

| Data from the crystal structure determination of kamarizaite.[3] |

Visualizing the Workflow

The general workflow for determining the crystal structure of a material like this compound can be visualized as follows:

References

- 1. mp-1184215: FeAsO3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. Iron(Ⅲ) arsenite [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]

Spectroscopic Characterization of Ferric Arsenite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ferric arsenite (FeAsO₃). This compound, an amorphous solid, is of significant interest in environmental science for its role in arsenic mobilization and sequestration, and in toxicology due to the high toxicity of arsenite (As(III)). Understanding its structural and electronic properties through spectroscopic techniques is crucial for predicting its environmental fate, developing remediation strategies, and assessing its toxicological impact. This document details the synthesis and characterization of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS), providing both experimental protocols and expected quantitative data.

Synthesis of this compound

A common method for synthesizing amorphous this compound is through controlled coprecipitation from aqueous solutions of a ferric salt and an arsenite salt.

Experimental Protocol: Synthesis

-

Precursor Preparation: Prepare aqueous solutions of a ferric salt (e.g., ferric chloride, FeCl₃) and sodium arsenite (NaAsO₂).

-

Coprecipitation: Under constant stirring, slowly add the sodium arsenite solution to the ferric chloride solution.

-

pH Control: Maintain the pH of the mixture between 3 and 5 using a suitable acid (e.g., HCl) or base (e.g., NaOH). The pH is a critical parameter influencing the precipitate's composition and properties.

-

Aging: Allow the resulting suspension to age for a specified period (e.g., 24 hours) to ensure complete precipitation.

-

Washing and Separation: Separate the precipitate from the solution by centrifugation or filtration. Wash the solid repeatedly with deionized water to remove any unreacted ions.

-

Drying: Dry the final product, a reddish-brown powder, under vacuum or by lyophilization.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups and local coordination environment of atoms in a molecule. For this compound, FTIR and Raman spectroscopy can provide information on the arsenite (AsO₃³⁻) ion's structure and the nature of the Fe-O bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

-

Sample Preparation: Prepare a solid-state sample by mixing a small amount of the dried this compound powder with potassium bromide (KBr) in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Acquire the FTIR spectrum using a spectrometer in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental contributions.

Direct FTIR data for pure, synthetic this compound is not extensively reported. However, based on studies of arsenite adsorbed on iron oxides and the known vibrational modes of the arsenite ion, the following characteristic peaks can be expected. The pyramidal AsO₃³⁻ ion is expected to exhibit symmetric and antisymmetric stretching and bending modes.

| Wavenumber (cm⁻¹) | Assignment | Reference Compound/System |

| ~3400 | O-H stretching of adsorbed water | Hydrated iron oxides |

| ~1630 | H-O-H bending of adsorbed water | Hydrated iron oxides |

| ~800-700 | As-O antisymmetric stretching (ν₃) | Arsenite adsorbed on goethite |

| ~600-500 | Fe-O stretching | Iron oxides |

| ~400-300 | O-As-O bending modes (ν₂, ν₄) | Arsenite minerals |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It involves inelastic scattering of monochromatic light, usually from a laser source.

-

Sample Preparation: Place a small amount of the this compound powder on a microscope slide.

-

Data Acquisition: Use a micro-Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm). Focus the laser beam on the sample and collect the scattered light.

-

Data Processing: Process the raw data to remove background fluorescence and cosmic rays.

As with FTIR, specific Raman data for pure this compound is scarce. The data below is derived from studies on arsenite-containing minerals with ferric iron, which serve as a valuable reference.

| Wavenumber (cm⁻¹) | Assignment | Reference Compound/System |

| ~798 | ν₁ AsO₃²⁻ symmetric stretching | Ludlockite, Schneiderhöhnite[1][2] |

| ~774-719 | ν₃ AsO₃²⁻ antisymmetric stretching | Ludlockite, Schneiderhöhnite[1][2] |

| ~685-666 | As-O vibrational modes | Ludlockite, Schneiderhöhnite[1][2] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly useful for determining the oxidation states of iron (Fe³⁺) and arsenic (As³⁺) in this compound.

Experimental Protocol: XPS

-

Sample Preparation: Mount the this compound powder on a sample holder using double-sided adhesive tape.

-

Analysis Chamber: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition: Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV). Analyze the kinetic energy of the emitted photoelectrons.

-

Data Analysis: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV. Fit the high-resolution spectra of the Fe 2p and As 3d regions using appropriate software to determine peak positions and relative concentrations.

Expected XPS Spectral Data

The binding energies are sensitive to the chemical environment and oxidation state of the elements.

| Core Level | Expected Binding Energy (eV) | Spectral Features |

| Fe 2p₃/₂ | ~711 - 712 | The Fe(III) state in oxides typically shows a main peak in this region. A characteristic satellite peak is expected at ~8 eV higher binding energy than the main peak, which is a hallmark of the Fe³⁺ oxidation state. The peak will be broad due to multiplet splitting. |

| Fe 2p₁/₂ | ~724 - 725 | The spin-orbit splitting between the Fe 2p₃/₂ and Fe 2p₁/₂ components is approximately 13.6 eV. |

| As 3d₅/₂ | ~44 - 45 | This binding energy is characteristic of the As(III) oxidation state, as seen in compounds like As₂O₃. |

| As 3d₃/₂ | ~44.6 - 45.6 | The spin-orbit splitting for the As 3d doublet is approximately 0.6 eV. |

| O 1s | ~530 - 531 | This region will likely show multiple components corresponding to Fe-O-As bonds, surface hydroxyl groups, and adsorbed water. |

Visualizing Structures and Workflows

Diagrams created with Graphviz can help to visualize the relationships between synthesis, characterization, and the molecular structure of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Proposed coordination of ferric iron with an arsenite ion and water molecules in hydrated this compound.

Caption: Logical relationship between spectroscopic techniques and the signals generated from a this compound sample.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Ferric Arsenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of ferric arsenite. Given the limited direct research on crystalline this compound, this document synthesizes information on the behavior of arsenite in the presence of ferric iron under various environmental conditions, which governs the formation, stability, and mobility of this compound-like precipitates. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the environmental behavior of arsenic-containing compounds.

Chemical and Physical Properties of this compound

This compound is a brownish-yellow powder that is insoluble in water but soluble in acids.[1][2] It is a basic salt of variable composition.[1][2] Due to its low solubility, its transport in the environment is primarily as a solid phase or as dissolved arsenite species released upon its dissolution. The toxicity of arsenic is highly dependent on its speciation, with arsenite (As(III)) generally being more mobile and toxic than arsenate (As(V)).[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Formula | FeAsO₃ (variable) | [1] |

| Appearance | Brownish-yellow powder | [1][2] |

| Solubility in Water | Insoluble | [1][2][4][5] |

| Solubility in Acids | Soluble | [1][2] |

| Stability | Weak oxidizing or reducing powers.[5] Decomposes upon heating to produce corrosive and/or toxic fumes.[2][4] | [2][4][5] |

| Toxicity | Toxic by ingestion and inhalation; strong irritant.[1][2][4] | [1][2][4] |

| Solubility Product (Ksp) | Data not readily available in the literature. For the analogous ferric arsenate (FeAsO₄), log Ksp values are reported to be around -21 to -23.[6][7] |

Environmental Fate and Transport Mechanisms

The environmental fate and transport of this compound are controlled by a complex interplay of chemical, physical, and biological processes. As a sparingly soluble salt, its primary mode of transport in solid form is through erosion and sediment transport. The more significant pathway for environmental contamination arises from the dissolution of this compound, which releases aqueous arsenite (As(III)) into the soil and water systems. The subsequent fate of this dissolved arsenite is governed by adsorption-desorption, precipitation-dissolution, and redox transformations.

Dissolution and Solubility

The dissolution of this compound is a critical step in the mobilization of arsenic. The solubility is expected to be strongly dependent on pH and redox conditions. While a specific solubility product (Ksp) for this compound is not well-documented, the behavior of the analogous compound, ferric arsenate, suggests that solubility will increase under acidic and strongly alkaline conditions.[6]

Adsorption and Desorption

Once dissolved, arsenite (As(III)) exhibits a high affinity for the surfaces of iron oxides and hydroxides, which are abundant in many soils and sediments.[8] Adsorption of arsenite on iron oxides is a key process that retards its transport. The extent of adsorption is pH-dependent, with maximum adsorption typically occurring in the neutral to slightly acidic pH range.[8] Desorption can occur under changing environmental conditions, such as fluctuations in pH or redox potential, leading to the re-mobilization of arsenic.

Table 2: Factors Influencing Arsenite Adsorption on Iron Oxides

| Factor | Effect on Adsorption | Source(s) |

| pH | Generally, arsenite adsorption is favored at near-neutral to slightly acidic pH.[9] | [9] |

| Redox Potential (Eh) | Reducing conditions can lead to the dissolution of iron oxides, releasing adsorbed arsenite. | [10] |

| Presence of Competing Ions | Ions such as phosphate (B84403) can compete with arsenite for adsorption sites, potentially increasing its mobility. | |

| Organic Matter | Dissolved organic matter can form complexes with iron and arsenic, influencing their mobility.[11] | [11] |

Redox Transformations

Arsenic can exist in several oxidation states, primarily as arsenite (As(III)) and arsenate (As(V)) in natural environments.[3] this compound contains arsenic in the +3 oxidation state. In oxic environments, arsenite can be oxidized to the less mobile and less toxic arsenate. This oxidation can be mediated by manganese oxides or by microbial activity.[2] Conversely, under reducing conditions, arsenate can be reduced to arsenite, increasing its mobility and toxicity. The reduction of ferric iron (Fe(III)) in iron oxides to ferrous iron (Fe(II)) under anaerobic conditions can also lead to the dissolution of these minerals and the release of associated arsenic.

Microbial Transformations

Microorganisms play a crucial role in the biogeochemical cycling of arsenic.[3][10] Some bacteria can utilize arsenite as an electron donor in their metabolism, oxidizing it to arsenate.[2][12] Other microbes can use arsenate as a terminal electron acceptor in anaerobic respiration, reducing it to arsenite.[2][10] These microbial processes can significantly impact the speciation, mobility, and toxicity of arsenic released from this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the environmental fate and transport of this compound.

Synthesis of this compound for Experimental Use

Objective: To synthesize this compound for use in subsequent fate and transport studies.

Materials:

-

Ferric chloride (FeCl₃)

-

Sodium arsenite (NaAsO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

pH meter

-

Magnetic stirrer

-

Centrifuge

-

Drying oven

Protocol:

-

Prepare a solution of ferric chloride in deionized water.

-

Prepare a separate solution of sodium arsenite in deionized water.

-

While stirring the ferric chloride solution, slowly add the sodium arsenite solution.

-

Adjust the pH of the mixture to a target value (e.g., pH 7) by dropwise addition of sodium hydroxide. A brownish-yellow precipitate of this compound will form.

-

Continue stirring for a designated period (e.g., 24 hours) to allow the reaction to equilibrate.

-

Separate the precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water to remove any soluble impurities.

-

Dry the precipitate in an oven at a low temperature (e.g., 60°C) to a constant weight.

-

Characterize the synthesized solid using techniques such as X-ray diffraction (XRD) and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) to confirm its identity and morphology.

Soil Column Leaching Study

Objective: To evaluate the leaching potential of arsenic from soil contaminated with this compound.

Materials:

-

Glass or PVC columns

-

Soil of known characteristics (e.g., texture, pH, organic matter content)

-

Synthesized this compound

-

Peristaltic pump

-

Fraction collector

-

Artificial rainwater or groundwater solution

Protocol:

-

Pack the columns uniformly with the selected soil to a desired bulk density.

-

Apply a known amount of synthesized this compound to the top of the soil column, either as a solid layer or mixed with the top layer of soil.

-

Saturate the column from the bottom with the leaching solution to avoid air entrapment.

-

Establish a constant flow of the leaching solution through the column using a peristaltic pump.

-

Collect the leachate at regular intervals using a fraction collector.

-

Measure the pH, Eh, and arsenic concentration in each leachate fraction.

-

At the end of the experiment, section the soil column and analyze the arsenic concentration in each section to determine its distribution profile.

Adsorption/Desorption Isotherm Study

Objective: To quantify the adsorption and desorption of arsenite (dissolved from this compound) on a specific soil or mineral.

Materials:

-

Centrifuge tubes

-

Shaker

-

Soil or mineral adsorbent

-

A series of standard solutions of arsenite

-

Background electrolyte solution (e.g., 0.01 M NaCl)

Protocol:

-

Adsorption Isotherm:

-

Add a known mass of the adsorbent to a series of centrifuge tubes.

-

Add a known volume of the arsenite standard solutions of varying concentrations to the tubes.

-

Add the background electrolyte solution.

-

Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Centrifuge the tubes to separate the solid and liquid phases.

-

Measure the arsenic concentration in the supernatant.

-

Calculate the amount of arsenic adsorbed by the solid phase by difference.

-

Plot the amount of arsenic adsorbed per unit mass of adsorbent versus the equilibrium arsenic concentration in solution.

-

Fit the data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine adsorption parameters.[8][13]

-

-

Desorption Isotherm:

-

After the adsorption experiment, carefully decant the supernatant.

-

Add a known volume of fresh background electrolyte solution to the tubes containing the adsorbent with the adsorbed arsenic.

-

Shake the tubes for the same equilibrium time.

-

Centrifuge and measure the arsenic concentration in the supernatant.

-

Calculate the amount of arsenic desorbed.

-

Microbial Transformation Study

Objective: To assess the potential for microbial oxidation or reduction of arsenite released from this compound.

Materials:

-

Sterile culture tubes or flasks

-

Growth medium suitable for arsenic-transforming bacteria

-

Isolated arsenic-transforming microbial culture or an environmental inoculum (e.g., soil slurry)

-

Synthesized this compound

-

Incubator

Protocol:

-

Prepare the growth medium and sterilize it.

-

Add a known amount of sterile this compound to the culture tubes.

-

Inoculate the tubes with the microbial culture or environmental inoculum. Include sterile control tubes without inoculation.

-

Incubate the tubes under appropriate conditions (e.g., aerobic for oxidation studies, anaerobic for reduction studies) at a constant temperature.

-

At regular time intervals, withdraw samples from the tubes.

-

Separate the microbial cells from the medium by centrifugation or filtration.

-

Analyze the supernatant for the concentrations of arsenite and arsenate to determine the extent of transformation.

-

Monitor microbial growth by measuring optical density or by cell counting.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The environmental fate and transport of this compound are complex processes primarily driven by its dissolution and the subsequent behavior of aqueous arsenite. While this compound itself is sparingly soluble, environmental conditions that favor its dissolution can lead to the mobilization of toxic arsenite into soil and water systems. The interaction of dissolved arsenite with iron oxides, its redox transformation, and microbial activity are key factors that determine its ultimate fate. Further research is needed to determine the specific solubility product of this compound and to quantify its behavior in a wider range of environmental settings. The experimental protocols outlined in this guide provide a framework for conducting such research, which is essential for accurate risk assessment and the development of effective remediation strategies for arsenic-contaminated sites.

References

- 1. Scorodite dissolution kinetics: implications for arsenic release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Leaching effect on arsenic mobility in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 6. researchgate.net [researchgate.net]

- 7. The solubility of sparingly soluble salts and solubility products [unacademy.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound | 63989-69-5 | Benchchem [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chm.uri.edu [chm.uri.edu]

A Technical Guide to the Natural Occurrence of Ferric Arsenite and Arsenate Minerals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The natural occurrence of iron arsenite minerals is a subject of significant interest in geochemistry, environmental science, and toxicology. This technical guide provides a comprehensive overview of the known naturally occurring iron-bearing arsenite and arsenate minerals, with a particular focus on their formation, stability, and characterization. While simple ferric arsenite minerals are exceptionally rare in nature, this guide details the complex iron arsenite minerals that have been identified and provides an in-depth analysis of the far more common ferric arsenate minerals, which play a crucial role in the environmental fate of arsenic. This document summarizes key quantitative data, outlines detailed experimental protocols for mineral identification, and presents a visualization of the geochemical pathways leading to their formation, serving as a vital resource for professionals in research and drug development.

Introduction: The Distinction Between Arsenite and Arsenate Minerals

Arsenic in minerals primarily exists in two oxidation states: arsenite (As³⁺) and arsenate (As⁵⁺). This difference in oxidation state has profound implications for the mineral's structure, stability, and toxicity.

-

Arsenite Minerals : Contain the arsenite oxyanion (AsO₃)³⁻. Arsenite is generally more mobile and considered more toxic than arsenate.

-

Arsenate Minerals : Contain the arsenate oxyanion (AsO₄)³⁻. Arsenate is the more oxidized form and is typically less mobile in the environment as it readily forms stable minerals with iron and other cations.

Geochemical conditions, particularly redox potential (Eh) and pH, are the primary determinants of whether arsenite or arsenate species are stable in the environment. Arsenite is favored under more reducing (anoxic) conditions, while arsenate is the dominant form in oxidizing (oxic) environments.

The Rarity of this compound Minerals in Nature

Simple ferric (Fe³⁺) arsenite minerals are conspicuously absent from the known mineralogical record. The geochemical conditions required for the simultaneous stability of Fe³⁺ (an oxidized species) and As³⁺ (a reduced species) are narrow and rarely met in natural geological environments. However, a few complex iron arsenite minerals containing both ferrous (Fe²⁺) and ferric iron have been identified.

Identified Complex Iron Arsenite Minerals

Two notable examples of naturally occurring complex iron arsenite minerals are Fetiasite and Schneiderhöhnite.

Table 1: Quantitative Data for Complex Iron Arsenite Minerals

| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity (g/cm³) |

| Fetiasite | (Fe³⁺,Fe²⁺,Ti)₃(As₂O₅)O₂ | Monoclinic | ~5 | 4.6 - 4.77 |

| Schneiderhöhnite | Fe²⁺Fe³⁺₃As³⁺₅O₁₃ | Triclinic | 3 | 4.3 |

Common Ferric Arsenate Minerals

In contrast to the rarity of arsenites, ferric arsenate minerals are relatively common as secondary minerals, forming from the weathering of primary arsenic-bearing minerals like arsenopyrite (B74077). Scorodite, pharmacosiderite, and yukonite are three of the most significant ferric arsenate minerals.

Scorodite

Scorodite is a hydrated iron arsenate that is a common weathering product of arsenopyrite.[1][2] It plays a critical role in controlling the mobility of arsenic in mining environments.

Pharmacosiderite

Pharmacosiderite is a hydrated potassium iron arsenate known for its distinctive cubic crystals.[3][4] It is also a secondary mineral found in the oxidized zones of ore deposits.[3]

Yukonite

Yukonite is a calcium ferric arsenate that is often found in an amorphous or poorly crystalline state.[5][6][7]

Table 2: Quantitative Data for Common Ferric Arsenate Minerals

| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity (g/cm³) |

| Scorodite | FeAsO₄·2H₂O | Orthorhombic | 3.5 - 4 | 3.28 |

| Pharmacosiderite | KFe₄(AsO₄)₃(OH)₄·6-7H₂O | Isometric | 2.5 | 2.797 |

| Yukonite | Ca₃Fe³⁺(AsO₄)₂(OH)₃·5H₂O | Orthorhombic (often amorphous) | 2 - 3 | 2.65 |

Geochemical Formation Pathway: Weathering of Arsenopyrite

The primary source of arsenic in many geological settings is the mineral arsenopyrite (FeAsS). The weathering of arsenopyrite is a complex process that leads to the formation of various secondary iron and arsenic-bearing minerals. The specific mineral phases that form are highly dependent on the local geochemical conditions.

The oxidation of arsenopyrite releases ferrous iron (Fe²⁺), arsenic, and sulfate (B86663) into the surrounding water.[8] The subsequent oxidation of Fe²⁺ to Fe³⁺ and the speciation of arsenic are critical steps that determine the final mineral products. Under oxidizing conditions, arsenite (As³⁺) is rapidly oxidized to arsenate (As⁵⁺), which then precipitates with ferric iron to form stable ferric arsenate minerals like scorodite.

References

- 1. attminerals.com [attminerals.com]

- 2. Non-destructive identification of minerals by Raman microscopy | The Infrared and Raman Discussion Group [irdg.org]

- 3. researchgate.net [researchgate.net]

- 4. geology.sk [geology.sk]

- 5. azomining.com [azomining.com]

- 6. Electron microprobe analyses [ruhr-uni-bochum.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Ferric Arsenite in Arsenic's Geochemical Dance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mobility, toxicity, and ultimate fate of arsenic in the environment are intricately linked to its interactions with iron minerals. Among these, the association of arsenite (As(III)) with ferric iron (Fe(III)), often referred to as ferric arsenite, plays a critical, yet complex, role in the geochemical cycling of this toxic metalloid. This technical guide provides an in-depth exploration of the formation, stability, and transformations of this compound, offering valuable insights for professionals engaged in environmental remediation, geochemistry, and drug development.

Understanding "this compound": A Compound of Variable Composition

It is crucial to understand that "this compound" is not a well-defined mineral with a fixed stoichiometry. Instead, it typically refers to a basic salt of variable composition or, more commonly, to arsenite that is adsorbed onto or co-precipitated with ferric iron oxyhydroxides, particularly poorly crystalline ferrihydrite.[1][2] The chemical formula is often represented as AsFeO₃ in its anhydrous form, with a hydrated pentahydrate form (FeAsO₃·5H₂O) also described.[1][3] This association is a key factor in sequestering arsenic from the aqueous phase, thereby controlling its bioavailability.

Formation and Stability: A pH-Dependent Equilibrium

The formation and stability of this compound complexes are highly dependent on environmental conditions, most notably pH. In general, arsenite adsorption onto ferric oxyhydroxides like ferrihydrite increases with increasing pH, in contrast to arsenate (As(V)), whose adsorption tends to decrease at higher pH values.[4][5] This contrasting behavior leads to a "crossover point" in adsorption envelopes, typically between pH 6 and 7.5, where the relative adsorption of arsenite and arsenate can reverse.[4]

The stability of these this compound complexes is a critical factor in arsenic's long-term fate. While they can effectively immobilize arsenic under certain conditions, changes in redox potential or pH can lead to the release of the more mobile and toxic arsenite.

Quantitative Data on Arsenic-Iron Interactions

To facilitate a clearer understanding of the key processes, the following tables summarize quantitative data on arsenite adsorption and the solubility of related iron-arsenic compounds.

Table 1: Adsorption of Arsenite on 2-Line Ferrihydrite

| pH | Initial Arsenic Concentration (mol As / kg ferrihydrite) | Adsorption (mol As / kg ferrihydrite) | Adsorption (%) | Reference |

| 4.6 | 0.267 | ~0.25 | ~94% | [5] |

| 9.2 | 0.267 | ~0.26 | ~97% | [5] |

| 4.6 | 0.80 | ~0.70 | ~88% | [5] |

| 9.2 | 0.80 | ~0.78 | ~98% | [5] |

| 4.6 | 13.3 | ~10.0 | ~75% | [5] |

| 9.2 | 13.3 | ~11.5 | ~86% | [5] |

Table 2: Solubility of Amorphous Ferric Arsenate

| pH | Dissolved Arsenic (mg/L) | Dissolved Iron (mg/L) | Reference |

| 2.0 | ~100 | ~50 | [6] |

| 3.0 | ~1 | ~1 | [6] |

| 4.0 | ~0.5 | ~0.1 | [6] |

| 5.0 | ~1 | <0.1 | [6] |

Note: Data for amorphous ferric arsenate is provided as a proxy for the solubility behavior of arsenic in the presence of ferric iron, given the limited data on a distinct "this compound" mineral.

Redox Transformations: The Microbial and Geochemical Engine

The geochemical cycling of arsenic is driven by redox transformations between the more mobile and toxic arsenite (As(III)) and the less mobile arsenate (As(V)). Ferric iron minerals are central to these transformations.

Oxidation of Arsenite: Under oxic conditions, the surface of ferric oxyhydroxides can catalyze the oxidation of arsenite to arsenate. This process can be both abiotic and microbially mediated.[7][8] The resulting arsenate is then strongly adsorbed to the iron mineral surface.

Reduction of Arsenate: In anoxic environments, microorganisms can utilize arsenate as an electron acceptor, reducing it to arsenite.[8][9] Simultaneously, dissimilatory iron-reducing bacteria can reduce Fe(III) in minerals to dissolved Fe(II), which can further promote the release of arsenic into the surrounding water.[9]

Experimental Protocols for Studying this compound Dynamics

Understanding the intricate interactions between arsenic and iron requires robust experimental methodologies. The following are detailed protocols for key experiments.

Batch Adsorption Experiments

Objective: To determine the adsorption capacity of arsenite on ferric oxyhydroxides (e.g., ferrihydrite) under varying conditions.

Materials:

-

Stock solution of sodium arsenite (NaAsO₂).

-

Synthesized 2-line ferrihydrite.

-

Background electrolyte solution (e.g., 0.01 M NaCl).

-

pH meter and appropriate acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.

-

Centrifuge and 0.45 µm membrane filters.

-

Analytical instrument for arsenic quantification (e.g., ICP-MS or AAS).

Procedure:

-

Prepare a series of reaction vessels containing a known concentration of ferrihydrite suspended in the background electrolyte.

-

Adjust the pH of each suspension to the desired value using HCl or NaOH.

-

Add varying concentrations of the arsenite stock solution to the vessels.

-

Seal the vessels and place them on a shaker for a predetermined equilibration time (e.g., 24 hours).

-

After equilibration, measure the final pH of the suspension.

-

Centrifuge the samples to separate the solid and aqueous phases.

-

Filter the supernatant through a 0.45 µm membrane filter.

-

Analyze the arsenic concentration in the filtrate.

-

Calculate the amount of adsorbed arsenic by subtracting the final aqueous concentration from the initial concentration.

Microbial Incubation Experiments

Objective: To investigate the role of microorganisms in the redox transformation of arsenic in the presence of ferric iron.

Materials:

-

Anaerobic chamber or glove box.

-

Sterile serum bottles with butyl rubber stoppers and aluminum crimp seals.

-

Growth medium appropriate for the target microorganisms (e.g., a defined mineral medium with a suitable electron donor like lactate).

-

Pure culture of an arsenate-reducing or iron-reducing bacterium (e.g., Shewanella sp.).

-

Sterile stock solutions of sodium arsenate and a ferric iron source (e.g., ferrihydrite).

Procedure:

-

Prepare the growth medium and dispense it into serum bottles inside the anaerobic chamber.

-

Add the ferric iron source and the arsenate stock solution to the bottles.

-

Inoculate the bottles with the microbial culture.

-

Seal the bottles and incubate them at the optimal temperature for the microorganism.

-

At regular time intervals, withdraw liquid and solid samples using sterile, anaerobic techniques.

-

Analyze the aqueous samples for arsenite, arsenate, and dissolved Fe(II) concentrations.

-

Analyze the solid-phase samples for arsenic and iron speciation using techniques like X-ray Absorption Spectroscopy (XAS).

X-ray Absorption Spectroscopy (XAS) for Speciation Analysis

Objective: To determine the oxidation state and local coordination environment of arsenic associated with ferric iron minerals.

Methodology:

-

Sample Preparation: The solid-phase samples from adsorption or microbial experiments are carefully prepared as a thin, uniform layer on a sample holder. For air-sensitive samples, preparation is conducted in an inert atmosphere.

-

Data Collection: The samples are analyzed at a synchrotron facility. XAS spectra are collected at the arsenic K-edge.

-

XANES Analysis: The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state of arsenic. The energy position of the absorption edge is compared to that of known arsenic standards (e.g., As(III) and As(V) compounds).

-

EXAFS Analysis: The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment of the arsenic atoms, including the identity and distance of neighboring atoms (e.g., Fe and O). This allows for the determination of whether arsenic is forming inner-sphere or outer-sphere complexes with the iron mineral surface.[10]

Visualizing the Geochemical Cycle and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the geochemical cycling of arsenic with ferric iron and a typical experimental workflow.

Caption: Arsenic geochemical cycling with ferric iron.

Caption: Experimental workflow for studying arsenic-iron interactions.

Conclusion

The interaction between ferric iron and arsenite is a cornerstone of arsenic's geochemical behavior. While the term "this compound" may not represent a single, well-defined mineral, the adsorption and co-precipitation of arsenite with ferric oxyhydroxides are fundamental processes that control arsenic's mobility and toxicity in the environment. A thorough understanding of the pH-dependent nature of these interactions, the influence of microbial activity on redox transformations, and the application of precise analytical techniques is paramount for researchers and professionals working to mitigate arsenic contamination and develop novel therapeutic strategies.

References

- 1. This compound | 63989-69-5 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rcn.montana.edu [rcn.montana.edu]

- 8. Environmental microbes can speciate and cycle arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linking Genes to Microbial Biogeochemical Cycling: Lessons from Arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Arsenic-Loaded Magnetic Nanoparticles

A Note on "Ferric Arsenite Nanoparticles": Extensive review of scientific literature indicates that a direct synthesis protocol for stable, crystalline this compound (FeAsO₃) nanoparticles is not well-established or commonly reported. The interaction between ferric iron and arsenite typically results in the co-precipitation of amorphous iron hydroxides with adsorbed or incorporated arsenic, a process primarily utilized in water remediation.

For researchers in drug development, a more relevant and reproducible approach is the synthesis of composite nanoparticles where an arsenic compound, such as Arsenic Trioxide (ATO), is encapsulated within a biocompatible matrix containing magnetic iron oxide nanoparticles. This strategy enables magnetic targeting of the therapeutic agent.

This document provides a detailed protocol for the synthesis of Poly(D,L-lactic-co-glycolic acid) (PLGA)-coated magnesium-iron ferrite (B1171679) (MgFe₂O₄) magnetic nanoparticles loaded with Arsenic Trioxide (As₂O₃), based on established methodologies for drug delivery applications.

Introduction